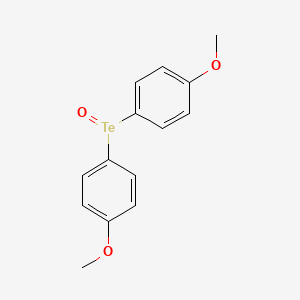
Benzene, 1,1'-tellurinylbis(4-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1'-tellurinylbis(4-methoxy-) is an organotellurium compound comprising two 4-methoxybenzene rings linked by a tellurinyl (Te) bridge. Tellurium’s lower electronegativity compared to sulfur or oxygen may result in distinct electronic and steric behaviors, influencing reactivity and stability. Organotellurium compounds are of interest in materials science and catalysis due to their unique redox properties and π-conjugation capabilities.
Comparison with Similar Compounds
The following table compares structural analogs of Benzene, 1,1'-tellurinylbis(4-methoxy-) based on bridging groups, molecular properties, and synthesis routes:
Key Observations:
Electronic Effects :
- Sulfonyl and tellurinyl bridges differ in electronegativity (S: 2.58, Te: 2.10), leading to reduced electron-withdrawing effects in the Te analog. This may enhance π-delocalization compared to sulfone derivatives.
- Cyclopropane-bridged compounds exhibit rigid, strained geometries, whereas ethenyl-butene bridges enable extended conjugation.
Stability and Reactivity :
- Sulfonyl derivatives (e.g., C₁₄H₁₄O₄S) are thermally stable due to strong S=O bonds, whereas isopropoxy-methylene analogs (C₁₈H₂₂O₃) are prone to hydrolysis.
- Tellurium’s larger atomic radius (1.40 Å vs. S: 1.04 Å) may increase steric hindrance, affecting reaction kinetics.
Synthetic Routes: Sulfonyl and cyclopropane-bridged compounds are synthesized via oxidation and cyclopropanation, respectively. Tellurinyl derivatives likely require tellurium-specific reagents (e.g., TeCl₄ or organotellurols). Halogenated analogs (e.g., chloropropeylidene) are synthesized through halogenation or condensation.
Properties
CAS No. |
57857-70-2 |
|---|---|
Molecular Formula |
C14H14O3Te |
Molecular Weight |
357.9 g/mol |
IUPAC Name |
1-methoxy-4-(4-methoxyphenyl)tellurinylbenzene |
InChI |
InChI=1S/C14H14O3Te/c1-16-11-3-7-13(8-4-11)18(15)14-9-5-12(17-2)6-10-14/h3-10H,1-2H3 |
InChI Key |
UVDGYXYOEDJRFV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)[Te](=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














